2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Cross-Coupling Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Researchers requiring a pyridine scaffold with orthogonal reactive handles often face a gap in commercially available, multi-functionalized cores. This compound solves that by providing a single, high-purity intermediate with a pre-installed pyrrolidine ring and two distinct leaving groups for precise, sequential elaboration. • Enables iterative Suzuki-Miyaura (at C-4 iodine) then SNAr (at C-2 fluorine) coupling for rapid SAR exploration. • Occupies a favorable lipophilicity window (cLogP 2.4) for CNS drug-like space optimization and BBB permeability tuning. • >98% purity ensures batch-to-batch reliability for multi-step synthesis of complex chemical probes or PROTACs.

Molecular Formula C9H10FIN2
Molecular Weight 292.09 g/mol
CAS No. 1228665-69-7
Cat. No. B1389778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
CAS1228665-69-7
Molecular FormulaC9H10FIN2
Molecular Weight292.09 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CC(=C2)I)F
InChIInChI=1S/C9H10FIN2/c10-8-5-7(11)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2
InChIKeyUHCWRCSZYWGQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: Why It Stands Out


2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (CAS 1228665-69-7) is a heterocyclic building block belonging to the class of pyrrolidinylpyridines, characterized by a pyridine core substituted with fluorine at the 2-position, iodine at the 4-position, and a pyrrolidin-1-yl group at the 6-position . It is commercially available as a research chemical from multiple suppliers with a typical purity of ≥98%, and is primarily utilized in early-stage medicinal chemistry and chemical biology for the construction of functionalized pyridine scaffolds .

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine vs. Generic Analogs


Generic substitution with simpler halogenated pyridines (e.g., 2-fluoro-4-iodopyridine) or alternative pyrrolidinylpyridines lacking the specific 2-fluoro-4-iodo-6-pyrrolidinyl substitution pattern is not viable for applications requiring orthogonal reactivity and a defined lipophilicity profile. The presence of both iodine (a superior leaving group for cross-couplings) and fluorine (a strong electron-withdrawing group enabling SNAr) within the same molecule, combined with a pyrrolidine ring at the 6-position, creates a unique reactivity and physicochemical profile that is not replicated by any single analog . For instance, the calculated LogP of 2.4255 for this compound significantly differs from that of the simpler 2-fluoro-4-iodopyridine (LogP ≈ 1.77–1.9), impacting compound solubility and membrane permeability in biological assays [1].

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: Quantitative Differentiation


Orthogonal Reactivity: Iodine vs. Fluorine

The compound features two halogen handles with distinct reactivities: the iodine at the 4-position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the fluorine at the 2-position can undergo nucleophilic aromatic substitution (SNAr) under mild conditions . In contrast, the simpler analog 2-fluoro-4-iodopyridine (CAS 22282-70-8) also exhibits this orthogonal reactivity pattern, but lacks the pyrrolidine group, which is a privileged scaffold in medicinal chemistry . This dual reactivity enables sequential, site-selective functionalization, which is a critical advantage over compounds with only one reactive halogen (e.g., 2-fluoro-4-bromopyridine, where bromine is less reactive than iodine in cross-couplings) or over non-fluorinated analogs where the SNAr pathway is less accessible .

Cross-Coupling Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Lipophilicity and Bioavailability Impact

The calculated LogP for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is 2.4255 . This value is substantially higher than that of the simpler analog 2-fluoro-4-iodopyridine, which has a reported LogP of approximately 1.77–1.9 [1]. The increased lipophilicity is attributable to the presence of the pyrrolidine ring, which enhances the compound's ability to partition into lipid membranes. In contrast, the 2-chloro-4-iodopyridine analog has a LogP of approximately 2.34–2.59 [2], which is closer but still distinct. This difference in LogP can translate to altered pharmacokinetic profiles, including absorption and distribution, when the compound is used as a starting point for lead optimization in drug discovery programs.

Lipophilicity Drug-Likeness ADME Properties

Commercial Availability and Purity Assurance

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is readily available from multiple reputable chemical suppliers, including Sigma-Aldrich (as part of the AldrichCPR collection), Leyan, and MolCore, with a consistently reported purity of ≥98% [REFS-1, REFS-2, REFS-3]. This contrasts with some less common analogs, such as 2-fluoro-4-iodo-6-morpholinopyridine, which are less widely stocked and may require custom synthesis, leading to longer lead times and higher costs. The established supply chain ensures reliable access for iterative synthesis and structure-activity relationship (SAR) studies, minimizing project delays.

Chemical Sourcing Purity Procurement

Pyrrolidine as a Privileged Scaffold

The pyrrolidine ring is a well-established privileged scaffold in medicinal chemistry, known for its ability to improve binding affinity, metabolic stability, and solubility of drug candidates . Compounds containing the pyrrolidinylpyridine motif are often explored as kinase inhibitors and CNS-active agents. While direct biological activity data for the target compound is not publicly available, the presence of the pyrrolidine group at the 6-position is a key differentiator from simpler analogs like 2-fluoro-4-iodopyridine. For instance, 2-fluoro-4-iodopyridine is used as an intermediate, but its derivatives often require additional functionalization to achieve desired biological activity [1]. The pre-installed pyrrolidine ring in 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine provides a direct entry into this biologically relevant chemical space, potentially accelerating hit-to-lead campaigns targeting kinases or other protein families where the pyrrolidine motif is favorable [2].

Medicinal Chemistry Privileged Scaffold Kinase Inhibitors

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: Application Scenarios


Kinase-Focused Library Synthesis

The orthogonal reactivity of the iodine and fluorine handles in 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine enables the sequential introduction of diverse aryl, heteroaryl, and amine groups at the 4- and 2-positions, respectively, while the pre-installed pyrrolidine ring at the 6-position anchors the molecule in a biologically relevant chemical space [REFS-1, REFS-2]. This makes it an ideal core scaffold for generating libraries of compounds with a pyrrolidinylpyridine core, which are known to be privileged structures in kinase inhibitor discovery. Researchers can first perform a Suzuki-Miyaura coupling at the 4-iodo position to introduce an aromatic or heteroaromatic group, followed by an SNAr reaction at the 2-fluoro position with a primary or secondary amine to rapidly explore structure-activity relationships.

CNS-Penetrant Lead Optimization

With a calculated LogP of 2.4255, this compound occupies a lipophilicity range that is often favorable for crossing the blood-brain barrier (BBB) while still maintaining some aqueous solubility . Medicinal chemists can use 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine as a starting point to install polar groups (via SNAr at the 2-fluoro position) to fine-tune LogP and improve CNS drug-like properties. The pyrrolidine group itself may also contribute to CNS activity, as pyrrolidine-containing fragments are common in many CNS-active drugs.

Chemical Biology Tool Synthesis

The high purity (≥98%) and commercial availability of this compound make it a reliable building block for the synthesis of chemical probes, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescently labeled affinity reagents . The iodine at the 4-position can be used for late-stage functionalization, such as introducing a linker for E3 ligase recruitment (in PROTACs) or a fluorophore for imaging studies, after the core scaffold has been elaborated. The established supply chain ensures that sufficient quantities of consistent quality are available for multi-step synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.